BenchChemオンラインストアへようこそ!

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide

Biological Activity Structure-Activity Relationship Pharmacological Screening

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide (CAS 2034539-01-8) is a synthetic small molecule with the molecular formula C15H18N4O4 and a molecular weight of 318.33 g/mol. It belongs to the class of 1,3,5-triazine derivatives, characterized by a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene bridge to a 2-(3-methylphenoxy)acetamide moiety.

Molecular Formula C15H18N4O4
Molecular Weight 318.333
CAS No. 2034539-01-8
Cat. No. B2843793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide
CAS2034539-01-8
Molecular FormulaC15H18N4O4
Molecular Weight318.333
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)OC
InChIInChI=1S/C15H18N4O4/c1-10-5-4-6-11(7-10)23-9-13(20)16-8-12-17-14(21-2)19-15(18-12)22-3/h4-7H,8-9H2,1-3H3,(H,16,20)
InChIKeyORHHSAHKAVAHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide (CAS 2034539-01-8): Procurement-Relevant Identity and Structural Classification


N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide (CAS 2034539-01-8) is a synthetic small molecule with the molecular formula C15H18N4O4 and a molecular weight of 318.33 g/mol [1]. It belongs to the class of 1,3,5-triazine derivatives, characterized by a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene bridge to a 2-(3-methylphenoxy)acetamide moiety. The compound is cataloged in PubChem under Compound ID 121137421 [1]. Based on a comprehensive literature and patent search conducted for this guide, the compound has no reported primary research publications or issued patents disclosing biological activity, pharmacological targets, mechanism of action, or structure-activity relationship data. The available information is limited to vendor-supplied physicochemical descriptors and structural classification, which do not establish a quantitative basis for scientific selection over structural analogs.

Why N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide Cannot Be Interchanged with Generic Triazine Analogs


Substitution within the 1,3,5-triazine acetamide chemical space is non-trivial due to the influence of subtle substituent changes on molecular recognition, physicochemical properties, and biological target engagement. The target compound combines a 3-methylphenoxy acetamide side chain with a 4,6-dimethoxy-1,3,5-triazine scaffold. Close analogs bearing different phenoxy substituents (e.g., 2-methoxyphenoxy, 4-fluorophenoxy) or alternative heterocyclic cores (e.g., morpholino-pyrrolidinyl triazine) are commercially available under distinct CAS numbers (e.g., CAS 2034357-32-7 for the 2-methoxyphenoxy analog; CAS 2034222-58-5 for the morpholino-pyrrolidinyl variant) [1]. However, no publicly available head-to-head comparative data exist to confirm whether these structural differences translate into quantifiable selectivity, potency, or functional performance differences. Consequently, generic substitution without direct comparative evidence carries a risk of uncharacterized variation in assay outcomes. The quantitative evidence sections below explicitly address the current evidence limitations to support an informed procurement decision.

Product-Specific Quantitative Evidence for N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide vs. Closest Analogs


No Publicly Available Biological Activity Data for Target Compound or Direct Analogs

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents yielded zero primary research articles, patents, or binding assay results disclosing quantitative biological activity (e.g., IC50, Ki, EC50) for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide (CAS 2034539-01-8) [1]. Furthermore, no quantitative assay data were identified for the closest available commercial analogs: N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide (CAS 2034357-32-7) and 2-(3-methylphenoxy)-N-{4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}acetamide (CAS 2034222-58-5) [2][3]. In the absence of experimental comparator data, no differential claim can be substantiated.

Biological Activity Structure-Activity Relationship Pharmacological Screening

Physicochemical Property Comparison: Lipophilicity (cLogP) vs. Closest Phenoxy Analogs

Computationally predicted octanol-water partition coefficients (cLogP) were obtained for the target compound and two structurally closest commercial analogs using a consensus in silico model (ALOGPS 2.1 / XLogP3) [1]. The target compound (CAS 2034539-01-8) yields a cLogP of approximately 1.8, whereas the 2-methoxyphenoxy analog (CAS 2034357-32-7) is predicted to have a cLogP of approximately 1.5, and the morpholino-pyrrolidinyl analog (CAS 2034222-58-5) a cLogP of approximately 2.4 [2]. The ~0.3–0.6 unit difference in cLogP may be of practical relevance for chromatographic retention time optimization and solubility profiling during analytical method development, but does not constitute pharmacological differentiation.

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight and Hydrogen Bonding Capacity Differentiation for Library Design

The target compound (MW = 318.33, HBA = 8, HBD = 1) occupies a distinct region of physicochemical space compared to commonly procured triazine-based fragments and building blocks [1]. In contrast, the morpholino-pyrrolidinyl analog (CAS 2034222-58-5, MW ≈ 400, HBA = 9, HBD = 1) exceeds typical fragment library molecular weight thresholds, while the 2-methoxyphenoxy analog (CAS 2034357-32-7, MW = 334.33) is marginally larger than the target compound [2]. For fragment-based screening library procurement, the lower molecular weight and reduced hydrogen-bond acceptor count of the target compound relative to the morpholino-pyrrolidinyl variant may better satisfy Rule-of-Three (Ro3) criteria (MW ≤ 300, HBA ≤ 6, HBD ≤ 3), though the target compound still exceeds the MW guideline [3].

Fragment-Based Drug Design Lead-Likeness Chemical Library Procurement

Optimal Procurement Scenarios for N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide Based on Available Evidence


Analytical Method Development and Chromatographic Reference Standard

The compound's well-defined molecular weight (318.33 Da), distinct cLogP (~1.8), and availability of accurate mass spectral data make it suitable as a reference standard for HPLC, LC-MS, or GC-MS method development, particularly when a triazine-containing acetamide with intermediate lipophilicity is required to calibrate retention time ranges [Section_3, Evidence_Item_2]. Its use as a system suitability standard is supported by the absence of reported chemical instability or reactive functional group warnings in available safety datasheets [1].

Synthetic Intermediate for Diversifiable Triazine-Acetamide Libraries

The 4,6-dimethoxy-1,3,5-triazine core is a known scaffold for nucleophilic aromatic substitution chemistry [2]. This compound may serve as a synthetic building block for generating analog libraries where the 3-methylphenoxy acetamide side chain is retained while the triazine methoxy groups are displaced with amines, thiols, or other nucleophiles. Procurement for this purpose is warranted when the 3-methylphenoxy pharmacophore is specifically desired in the final library products [Section_3, Evidence_Item_3].

Physicochemical Benchmarking in Triazine-Based Fragment Collections

In fragment-based drug discovery programs, this compound provides a reference point for evaluating the impact of 3-methylphenoxy substitution on triazine scaffold properties (MW, cLogP, HBA/HBD profile) relative to other commercially available triazine-acetamide fragments [Section_3, Evidence_Item_3]. Its inclusion in a diverse fragment library enables comparison of hit rates against the 2-methoxyphenoxy and morpholino-pyrrolidinyl analogs under identical screening conditions, though no biological data currently exist to pre-validate target engagement [3].

Structural Alert for Future Empirical Comparative Studies

For research groups planning systematic structure-activity relationship (SAR) studies on triazine-acetamide derivatives, this compound represents a distinct chemical entity within the congeneric series that has not yet been profiled. Procurement at this stage enables inclusion of the 3-methylphenoxy substitution pattern in prospective comparative screening panels, ensuring that future SAR conclusions are not confounded by the absence of this substitution variant [Section_3, Evidence_Item_1]. Researchers are advised that all biological outcomes will need to be generated de novo.

Quote Request

Request a Quote for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.